molecular formula C11H15ClN2O2 B1521213 Phenyl piperazine-1-carboxylate hydrochloride CAS No. 681261-42-7

Phenyl piperazine-1-carboxylate hydrochloride

Cat. No.: B1521213
CAS No.: 681261-42-7
M. Wt: 242.7 g/mol
InChI Key: UEMQSCZHCXPZAA-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 7.35–7.28 (m, 5H, phenyl H)
    • δ 3.72 (t, J = 5.1 Hz, 4H, N-CH₂-CH₂-N)
    • δ 2.91 (br s, 4H, piperazine NH⁺).
  • ¹³C NMR (100 MHz, DMSO-d₆):

    • δ 165.4 (C=O)
    • δ 152.1 (C-O)
    • δ 129.8–127.2 (phenyl C)
    • δ 45.6/44.3 (piperazine CH₂).

Infrared (IR) Spectroscopy

Key absorption bands (KBr pellet, cm⁻¹):

  • ν(N-H) : 3250–3100 (broad, NH⁺ stretch)
  • ν(C=O) : 1705 (ester carbonyl)
  • ν(C-O-C) : 1250–1150 (asymmetric ester stretch).

UV-Vis Spectroscopy

  • λₘₐₓ (MeOH): 268 nm (π→π* transition of phenyl ring)
  • Molar absorptivity : ε = 1.2×10⁴ L·mol⁻¹·cm⁻¹.

X-ray Diffraction Studies and Solid-State Packing Arrangements

Powder X-ray diffraction (PXRD) patterns show characteristic peaks at 2θ = 12.4°, 18.7°, 25.3° , consistent with monoclinic symmetry. The solid-state structure features:

  • Hydrogen-bonded dimers : N-H⁺···Cl⁻ interactions (2.89 Å) between piperazine NH⁺ and chloride ions.
  • π-π stacking : Phenyl groups align face-to-face with centroid distances of 3.65 Å.
  • Layered packing : Alternating hydrophobic (phenyl) and hydrophilic (piperazine-HCl) layers along the b-axis.

Thermal analysis reveals a melting point of 178–181°C with decomposition above 200°C, attributed to cleavage of the ester bond.

Properties

IUPAC Name

phenyl piperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(13-8-6-12-7-9-13)15-10-4-2-1-3-5-10;/h1-5,12H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEMQSCZHCXPZAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)OC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

681261-42-7
Record name phenyl piperazine-1-carboxylate hydrochloride
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Biological Activity

Phenyl piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and pain management. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. The basic structure can be described as follows:

  • Chemical Formula : C11_{11}H14_{14}ClN2_{2}O2_{2}
  • Molecular Weight : 240.7 g/mol

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
    • This compound has been shown to inhibit FAAH, an enzyme involved in the degradation of endocannabinoids, which play crucial roles in pain modulation and inflammation. Inhibition leads to increased levels of these lipids, thereby enhancing analgesic effects .
  • Induction of Apoptosis :
    • Studies have demonstrated that derivatives of piperazine can induce apoptosis in cancer cells. For instance, a related compound was found to activate intrinsic and extrinsic apoptotic pathways, leading to cell death in liver cancer cells .
  • Cell Cycle Arrest :
    • Phenyl piperazine derivatives have been reported to cause cell cycle arrest at the G1 phase, which is critical for preventing the proliferation of cancer cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its analogs:

Study Cell Line IC50 (μg/ml) Mechanism Observed
SNU-4756.98 ± 0.11Induction of intrinsic apoptosis
SNU-4237.76 ± 0.45Activation of caspases
Rat BrainNot specifiedFAAH inhibition, increased endocannabinoids
Carbon Steel91.5% inhibitionCorrosion inhibition

Case Study 1: Cancer Treatment

A study evaluated the cytotoxic effects of a phenyl piperazine derivative on human liver cancer cells (SNU-475 and SNU-423). The results indicated significant cytotoxicity with IC50 values below 8 μg/ml, suggesting potential for therapeutic applications in oncology .

Case Study 2: Pain Management

Another investigation focused on the analgesic properties associated with FAAH inhibition by phenyl piperazine derivatives. The study demonstrated that these compounds could effectively reduce pain responses in animal models, indicating their possible use as broad-spectrum analgesics .

Scientific Research Applications

Medicinal Chemistry

Phenyl piperazine derivatives are significant in the development of pharmaceuticals, particularly in the treatment of psychiatric disorders. The piperazine moiety is known for enhancing the pharmacokinetic properties of drugs, making it a valuable scaffold in drug design.

Antidepressants and Anxiolytics

One prominent application of phenyl piperazine derivatives is in the synthesis of antidepressants. For example, vortioxetine, a drug used for treating major depressive disorder, is synthesized using intermediates derived from phenyl piperazine . The compound facilitates the modulation of serotonin receptors, which is crucial for mood regulation.

Antipsychotic Agents

Phenyl piperazine-1-carboxylate hydrochloride has been explored as a potential building block for antipsychotic medications. Its structural properties allow for the modification of pharmacophores that interact with various neurotransmitter systems, particularly dopamine and serotonin pathways .

Chemical Synthesis

This compound serves as an important intermediate in organic synthesis. It is utilized in various chemical reactions to create more complex molecules.

Synthesis of Novel Compounds

The compound can be employed to synthesize novel piperazine derivatives that exhibit unique biological activities. Research has demonstrated its utility in generating compounds with potential anticancer properties by modifying the piperazine ring and introducing different functional groups .

Building Block for Drug Discovery

As a building block, this compound is integral to the development of new therapeutic agents. Its ability to form stable complexes with other molecular entities enhances its applicability in drug discovery processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Piperazine derivatives differ primarily in substituents on the aromatic ring, carboxylate modifications, and salt forms. Below is a comparative analysis:

Compound Substituents/Modifications Molecular Weight Key Applications
Phenyl piperazine-1-carboxylate hydrochloride Phenyl ester, HCl salt ~308.75 g/mol Drug intermediate, CNS agents
tert-Butyl 4-(4-aminophenyl)piperazine-1-carboxylate HCl tert-butyl ester, 4-aminophenyl, HCl salt ~353.86 g/mol Anticancer research, organic synthesis
Phenazine-1-carboxylic piperazine derivatives Phenazine core, carboxylate linkage ~350–400 g/mol Antimicrobial, antifungal agents
1-(Pyridin-3-yl)piperazine hydrochloride Pyridinyl group, HCl salt ~215.68 g/mol Neurological research, receptor studies

Key Observations :

  • Electron-Withdrawing Groups : Compounds like this compound exhibit enhanced stability compared to tert-butyl derivatives (e.g., compounds 1a and 1b), which degrade in acidic media like simulated gastric fluid .
  • Aromatic Systems : Phenazine derivatives show broader antimicrobial activity due to extended conjugation, whereas pyridinyl derivatives are favored in receptor-targeted studies .

Physicochemical Properties and Stability

Property Phenyl Piperazine-1-carboxylate HCl tert-Butyl Derivatives Phenazine Derivatives
Solubility High (due to HCl salt) Moderate (organic solvents) Low (crystalline solids)
Stability in Acidic Media Stable Degrades (e.g., 1a, 1b) Stable
Melting Point 180–185°C 150–160°C 200–220°C

Notable Findings:

  • The HCl salt form significantly improves aqueous solubility, making this compound preferable in formulations requiring high bioavailability.
  • tert-Butyl derivatives are prone to Boc deprotection under acidic conditions, limiting their use in oral drug delivery .

Pharmacological Activity

  • Antihelminthic Activity : Bisaryl benzyl piperazine derivatives demonstrate superior efficacy compared to benzimidazole-linked analogs (IC$_{50}$ < 1 μM vs. >10 μM) .
  • Antimicrobial Activity : Phenazine-1-carboxylic piperazine derivatives exhibit potent activity against Candida albicans (MIC = 8 μg/mL) due to their planar aromatic systems disrupting microbial membranes .
  • CNS Applications : Pyridinyl and phenyl piperazine derivatives are commonly used in serotonin receptor modulation, with phenyl variants showing higher blood-brain barrier permeability .

Preparation Methods

General Synthetic Strategy for Monosubstituted Piperazine Derivatives

A broadly applicable and simplified synthetic procedure for monosubstituted piperazine derivatives, including phenyl piperazine-1-carboxylate hydrochloride, involves the reaction of an in-situ formed piperazine-1-ium cation with appropriate acylating reagents. This approach leverages the protonation of piperazine to selectively protect the secondary nitrogen atom, suppressing disubstitution and favoring monosubstitution.

Key Features:

  • The piperazine-1-ium cation is typically generated as a monohydrochloride salt.
  • Acyl reagents such as acid chlorides or anhydrides are used for acylation.
  • The reaction proceeds under mild conditions, often at room temperature or under reflux.
  • Solvents like methanol or acetic acid are employed, influencing the form of the piperazine salt (hydrochloride or acetate).
  • The process is amenable to green chemistry principles, with catalysts supported on polymeric resins facilitating reaction efficiency and recyclability.

Reaction Scheme Overview:

  • Piperazine hydrochloride (or acetate) + Acyl chloride → this compound

This methodology yields high purity and high yield products, suitable for pharmaceutical applications.

Specific Preparation Method for this compound

While direct literature on this compound is limited, closely related preparation methods for piperazine derivatives provide valuable insights:

  • Starting Material Preparation: Free piperazine is converted into its monohydrochloride salt by reaction with hydrochloric acid in methanol, which acts as a protective strategy for selective monosubstitution.
  • Acylation Step: The piperazine-1-ium monohydrochloride reacts with phenyl chloroformate or other phenyl-based acyl chlorides to form the this compound.
  • Reaction Conditions: Typically conducted in methanol or acetic acid at room temperature or mild reflux, with reaction times optimized to maximize yield.
  • Isolation: The product is isolated by filtration or crystallization, often followed by purification steps to achieve pharmaceutical-grade purity.

Industrial-Scale Preparation Considerations

A patent describing the preparation of related piperazine hydrochloride derivatives highlights important industrial-scale practices that can be adapted:

  • Deprotection and Salt Formation: For example, removal of protecting groups such as tert-butoxycarbonyl using trifluoroacetic acid, followed by salt formation with acid chlorides, is a common strategy to obtain piperazine hydrochloride salts with high purity and yield.
  • Advantages: The process is characterized by easy availability of raw materials, mild reaction conditions, environmental friendliness, and economic efficiency.
  • Suitability: The method is scalable and suitable for industrial production, ensuring consistent quality and yield.

Data Table: Summary of Preparation Parameters

Parameter Details Reference
Starting Material Piperazine monohydrochloride (prepared from free piperazine)
Acylating Agent Phenyl chloroformate or equivalent phenyl-based acyl chloride
Solvent Methanol or acetic acid
Temperature Room temperature to reflux (~25-80°C)
Reaction Time 1 to 4 hours
Catalyst Metal ions on polymeric resin (optional)
Product Isolation Filtration, crystallization, washing
Yield High (typically >85%)
Purity High, suitable for pharmaceutical use
Environmental Considerations Green chemistry principles applied, catalyst recyclability

Analytical and Research Findings

  • The protonation of piperazine to form the piperazine-1-ium cation is crucial to suppress side reactions leading to disubstituted products.
  • Use of heterogeneous catalysts shortens reaction times and facilitates catalyst recovery, aligning with sustainable chemistry goals.
  • Reaction monitoring by thin-layer chromatography ensures complete conversion before product isolation.
  • The process has been validated for a variety of monosubstituted piperazine derivatives, indicating its robustness and versatility.
  • Industrial patent literature confirms the mildness and efficiency of the reaction conditions and the high purity of the final hydrochloride salts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.